Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-

Description

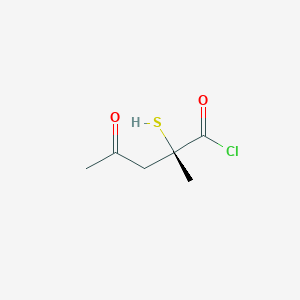

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- (C₅H₉ClO₂S), is a structurally complex acyl chloride characterized by a pentanoyl backbone modified with three functional groups: a thiol (-SH) and methyl (-CH₃) substituent at position 2 and a keto (=O) group at position 4 (Figure 1).

Properties

CAS No. |

71735-69-8 |

|---|---|

Molecular Formula |

C6H9ClO2S |

Molecular Weight |

180.65 g/mol |

IUPAC Name |

(2S)-2-methyl-4-oxo-2-sulfanylpentanoyl chloride |

InChI |

InChI=1S/C6H9ClO2S/c1-4(8)3-6(2,10)5(7)9/h10H,3H2,1-2H3/t6-/m0/s1 |

InChI Key |

ORBGWMQEAXTZQX-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)C[C@@](C)(C(=O)Cl)S |

Canonical SMILES |

CC(=O)CC(C)(C(=O)Cl)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- typically involves the reaction of 2-mercapto-2-methyl-4-oxopentanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2-mercapto-2-methyl-4-oxopentanoic acid+SOCl2→Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-+SO2+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The oxo group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions

Disulfides, Sulfonic Acids: Formed from oxidation reactions

Alcohols: Formed from reduction reactions

Scientific Research Applications

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the modification of biomolecules such as peptides and proteins.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo- involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions of pentanoyl chloride, 2-mercapto-2-methyl-4-oxo-, are highlighted through comparisons with related acyl chlorides (Table 1).

Table 1: Comparative Analysis of Acyl Chlorides

Key Findings:

Functional Group Influence: The thiol group in the target compound enables unique reactivity, such as disulfide bond formation or nucleophilic substitution, absent in analogs like pentanoyl chloride or 4-oxo-pentanoyl chloride . The 4-oxo group increases electrophilicity at the carbonyl carbon, similar to 4-oxo-pentanoyl chloride, enhancing reactivity in nucleophilic acyl substitutions .

Biological Activity: Branched acyl chlorides (e.g., 2-methylbutanoyl chloride) exhibit distinct structure-activity relationships (SAR) in lipoxygenase (LOX) enzyme inhibition, suggesting that the target compound’s substituents may modulate biological interactions .

Synthesis and Stability: Branched or substituted acyl chlorides (e.g., 2-methylbenzoyl chloride) often face purification challenges due to decomposition or solubility issues, as noted in for compounds 2b and 3d . This implies that the target compound’s stability may require specialized handling.

Biological Activity

Pentanoyl chloride, 2-mercapto-2-methyl-4-oxo, is an organic compound that falls under the category of acyl chlorides. This compound possesses a unique structure that includes a mercapto group and an oxo group, which may confer specific biological activities. Despite limited direct research on this compound, insights can be drawn from related acyl chlorides and their biological interactions.

The molecular formula of pentanoyl chloride, 2-mercapto-2-methyl-4-oxo is C₇H₉ClO₂S, with a molecular weight of approximately 178.66 g/mol. The presence of the mercapto (-SH) group suggests potential reactivity with various biological molecules, particularly proteins and enzymes.

Biological Activity Overview

Acyl chlorides are known for their high reactivity due to the electrophilic nature of the carbonyl carbon adjacent to the chlorine atom. This reactivity allows them to participate in nucleophilic acyl substitution reactions, which can lead to the formation of biologically active derivatives. Here are some key aspects of the biological activity associated with pentanoyl chloride derivatives:

-

Antimicrobial Properties :

- Many acyl chlorides have shown potential antimicrobial activity. For instance, derivatives similar to pentanoyl chloride have been explored for their efficacy against various bacterial strains.

- A study indicated that compounds containing thiol groups exhibit enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .

- Enzyme Inhibition :

- Cytotoxic Effects :

Table 1: Biological Activities of Related Compounds

Case Study: Antimicrobial Activity

A study focusing on the synthesis of rhodanine-furan conjugates demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 16–32 mg/ml . This suggests that similar structures, including those derived from pentanoyl chloride, could exhibit comparable antimicrobial properties.

Case Study: Enzyme Interaction

Research has shown that compounds containing thiol groups can effectively inhibit serine proteases by forming stable covalent bonds at the active site. This mechanism was highlighted in studies involving glutamate-racemase cysteine interactions with rhodanine derivatives .

Safety and Toxicity Considerations

While exploring the biological activity of pentanoyl chloride, it is crucial to consider its safety profile. Acyl chlorides are generally classified as hazardous materials due to their corrosive nature and potential to cause severe skin and respiratory irritation. Proper handling and safety protocols must be followed when working with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.